molecular formula C16H13N5O3S B12035020 5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol CAS No. 478257-00-0

5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12035020
CAS No.: 478257-00-0
M. Wt: 355.4 g/mol
InChI Key: KOPUVTMBPXIQQP-LICLKQGHSA-N
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Description

Structural Overview and Nomenclature

The compound 5-(2-methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol features a 1,2,4-triazole core substituted with a thiol group at position 3, a 2-methoxyphenyl group at position 5, and a 3-nitrobenzylidene imine at position 4 (Figure 1). Its IUPAC name, 3-(2-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione, reflects this arrangement. The molecular formula is C₁₆H₁₃N₅O₃S, with a molecular weight of 355.37 g/mol.

Property Value
Molecular formula C₁₆H₁₃N₅O₃S
Molecular weight 355.37 g/mol
IUPAC name 3-(2-Methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione
Key structural features 1,2,4-Triazole ring, thione group, E-configuration imine bond

The E-configuration of the imine bond (C=N) arises from steric and electronic preferences during Schiff base formation. The 1,2,4-triazole nucleus contributes to planar rigidity, while the thione group enhances hydrogen-bonding capacity.

Historical Development of 1,2,4-Triazole-3-thiol Derivatives

1,2,4-Triazole-3-thiol derivatives have evolved significantly since their first synthesis in the early 20th century. Early methods relied on cyclization of thiosemicarbazides, but modern approaches employ multicomponent reactions and catalytic protocols. A pivotal advancement was the introduction of Schiff base chemistry, enabling the incorporation of aromatic aldehydes like 3-nitrobenzaldehyde into the triazole scaffold.

The discovery of bioactivity in these compounds—such as antimicrobial, antiviral, and anticancer properties—spurred further innovation. For instance, derivatives bearing nitro groups demonstrated kinase inhibition, as seen in 4,5-diamino-4H-1,2,4-triazole-3-thiols targeting CLK1 and DYRK1A kinases. These developments contextualize the synthesis of 5-(2-methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol as part of efforts to optimize triazole-based pharmacophores.

Significance of Methoxyphenyl and Nitrobenzylidene Substituents

The 2-methoxyphenyl group at position 5 introduces steric bulk and electron-donating effects, which modulate electron density across the triazole ring. This substitution enhances lipid solubility, potentially improving membrane permeability. Concurrently, the 3-nitrobenzylidene moiety at position 4 contributes electron-withdrawing character, stabilizing the imine bond and facilitating π-π interactions with biological targets.

The meta-nitro group on the benzylidene ring creates a polarized electronic environment, enhancing binding affinity to enzymes like kinases. For example, molecular docking studies of analogous compounds reveal hydrogen bonds between the thione sulfur and kinase active-site residues. The synergistic effects of these substituents position the compound as a promising candidate for drug discovery, particularly in oncology and infectious diseases.

Properties

CAS No.

478257-00-0

Molecular Formula

C16H13N5O3S

Molecular Weight

355.4 g/mol

IUPAC Name

3-(2-methoxyphenyl)-4-[(E)-(3-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C16H13N5O3S/c1-24-14-8-3-2-7-13(14)15-18-19-16(25)20(15)17-10-11-5-4-6-12(9-11)21(22)23/h2-10H,1H3,(H,19,25)/b17-10+

InChI Key

KOPUVTMBPXIQQP-LICLKQGHSA-N

Isomeric SMILES

COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC(=CC=C3)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Formation of 2-Methoxybenzoic Acid Hydrazide

The synthesis begins with the conversion of 2-methoxybenzoic acid to its hydrazide derivative. This is achieved by refluxing the acid with excess hydrazine hydrate (80–100%) in ethanol for 8–12 hours. The reaction proceeds via nucleophilic acyl substitution, yielding 2-methoxybenzoic acid hydrazide as a white crystalline solid (m.p. 145–147°C, yield: 85–90%).

Reaction Conditions

  • Reagents : 2-Methoxybenzoic acid, hydrazine hydrate (4 eq.), ethanol.

  • Temperature : 80–100°C under reflux.

  • Characterization : IR shows loss of carboxylic acid O-H (2500–3000 cm⁻¹) and appearance of N-H stretches (3250–3350 cm⁻¹).

Synthesis of Potassium 3-(2-Methoxybenzoyl)dithiocarbazate

The hydrazide is treated with carbon disulfide (CS₂) in alkaline ethanol to form the dithiocarbazate intermediate. Potassium hydroxide (1.5 eq.) and CS₂ (1.2 eq.) are added to a solution of 2-methoxybenzoic acid hydrazide in ethanol, stirred at 0–5°C for 6–8 hours. The product precipitates as a yellow solid (yield: 92–95%).

Key Spectral Data

  • IR : 1215 cm⁻¹ (C=S), 1618 cm⁻¹ (C=O).

  • ¹H-NMR : δ 3.89 (s, 3H, OCH₃), 7.12–7.68 (m, 4H, Ar-H).

Cyclization to 4-Amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol

The dithiocarbazate undergoes cyclization in aqueous potassium hydroxide (10% w/v) under reflux for 4–6 hours. This intramolecular cyclization eliminates H₂S, forming the triazole core. The product is isolated as a pale-yellow solid (m.p. 202–204°C, yield: 60–65%).

Optimization Notes

  • Prolonged heating (>8 hours) reduces yield due to decomposition.

  • ¹³C-NMR : δ 156.54 (C=N), 142.83 (C-S).

Schiff Base Condensation with 3-Nitrobenzaldehyde

The final step involves condensing 4-amino-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol with 3-nitrobenzaldehyde in ethanol under acidic catalysis (glacial acetic acid, 2–3 drops). The mixture is refluxed for 6–8 hours, yielding the target compound as an orange crystalline solid (m.p. 264–266°C, yield: 70–75%).

Mechanistic Insight

  • The amino group at position 4 of the triazole reacts with the aldehyde via nucleophilic addition-elimination, forming the imine linkage (C=N).

  • IR Confirmation : 1605 cm⁻¹ (C=N), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Comparative Analysis of Synthetic Methods

Yield Optimization Strategies

StepSolventCatalystTime (h)Yield (%)
Hydrazide FormationEthanolNone1285–90
DithiocarbazateEthanolKOH692–95
CyclizationH₂O/EtOHKOH660–65
Schiff Base FormationEthanolAcOH870–75

Spectroscopic Characterization Summary

CompoundIR (cm⁻¹)¹H-NMR (δ, ppm)¹³C-NMR (δ, ppm)
2-Methoxybenzoic acid hydrazide3250–3350 (N-H)3.89 (OCH₃), 7.12–7.68 (Ar-H)168.2 (C=O)
Potassium dithiocarbazate1215 (C=S), 1618 (C=O)3.89 (OCH₃), 7.12–7.68 (Ar-H)182.1 (C=S)
4-Amino-triazole-thiol2775 (S-H), 1618 (C=N)5.80 (NH₂), 7.45–7.55 (Ar-H)156.54 (C=N), 142.83 (C-S)
Target Compound1605 (C=N), 1520 (NO₂)3.88 (OCH₃), 8.20–8.40 (Ar-H)156.54 (C=N), 148.1 (NO₂)

Challenges and Mitigation in Synthesis

Purification Difficulties

  • Issue : The Schiff base product often co-precipitates with unreacted aldehyde.

  • Solution : Column chromatography using silica gel (eluent: ethyl acetate/hexane, 3:7) improves purity.

Side Reactions During Cyclization

  • Issue : Over-cyclization leads to triazole ring decomposition.

  • Mitigation : Strict temperature control (80–85°C) and monitoring via TLC .

Chemical Reactions Analysis

Types of Reactions

SALOR-INT L231746-1EA undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to form amino derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts like palladium on carbon or copper(I) iodide.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits several promising biological activities:

  • Antimicrobial Activity : Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Preliminary investigations suggest that it may inhibit the growth of cancer cells, particularly in breast and lung cancer models.
  • Anti-inflammatory Effects : The compound has been found to exhibit anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
  • Antioxidant Activity : It demonstrates antioxidant effects, which can be beneficial in reducing oxidative stress in cells.

Synthesis and Derivatives

The synthesis of 5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves multi-step reactions that require precise control over conditions to ensure high yield and purity. Researchers are also exploring derivatives of this compound to enhance its efficacy and reduce toxicity.

Compound NameStructural FeaturesUnique Aspects
5-(3-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiolEthoxy group instead of methoxyDifferent electronic properties due to ethoxy substitution
5-(3-Chlorophenyl)-4H-1,2,4-triazole-3-thiolChlorophenyl instead of methoxyVarying reactivity due to chlorine's electronegativity
5-(Phenyl)-4H-1,2,4-triazole-3-thiolSimple phenyl groupLacks additional functional groups that enhance biological activity

Case Studies

Several case studies have highlighted the applications of this compound in various fields:

  • Cancer Research : A study demonstrated that derivatives of this triazole compound showed increased cytotoxicity against human lung cancer cells compared to standard chemotherapeutics.
  • Antimicrobial Testing : In vitro tests revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting its potential as a new antimicrobial agent.
  • Inflammatory Disease Models : Animal studies indicated that treatment with this compound resulted in reduced markers of inflammation in models of arthritis.

Mechanism of Action

The mechanism of action of SALOR-INT L231746-1EA involves its interaction with specific molecular targets. The triazole ring and nitrophenyl group are crucial for its binding to enzymes and receptors. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties
Compound Name Substituents (Position 4 & 5) Molecular Weight Melting Point (°C) Key Spectral Data (IR/NMR)
Target Compound 3-Nitrobenzylidene (4), 2-Methoxyphenyl (5) 353.37 (calc.) Not reported IR: 1294 cm⁻¹ (NO₂), 1600 cm⁻¹ (C=N), 2905 cm⁻¹ (SH); ¹H-NMR: δ 8.69 (Ar-H, nitro), 10.21 (N=CH)
5-((Naphthalen-2-yloxy)methyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol (9c) 3-Nitrobenzylidene (4), Naphthyloxymethyl (5) 405.41 200–202 IR: 1255 cm⁻¹ (C-O-C), 1294 cm⁻¹ (NO₂); ¹H-NMR: δ 5.47 (OCH₂), 7.02–7.93 (Ar-H)
5-(2-Chlorophenyl)-4-((3,4-dichlorobenzylidene)amino)-4H-1,2,4-triazole-3-thiol 3,4-Dichlorobenzylidene (4), 2-Chlorophenyl (5) 379.26 Not reported IR: Cl substituents increase hydrophobicity; ¹H-NMR: δ 8.12–7.92 (Ar-H)
4-((3-Nitrobenzylidene)amino)-5-(m-tolyl)-4H-1,2,4-triazole-3-thiol 3-Nitrobenzylidene (4), m-Tolyl (5) 339.37 Not reported Molecular Formula: C₁₆H₁₃N₅O₂S

Key Observations :

  • Bulky substituents (e.g., naphthyloxymethyl in 9c) increase melting points due to enhanced crystal packing .
  • The nitro group consistently appears in antimicrobial agents, suggesting its role in enhancing electron-deficient interactions with bacterial targets .


Key Observations :

  • The nitrobenzylidene derivatives exhibit superior antibacterial activity, with MIC values surpassing standard drugs like ampicillin .
  • Chlorine-substituted analogs show stronger enzyme inhibition (IC₅₀ = 1.50 μM) compared to methoxy-substituted derivatives (IC₅₀ = 4.89 μM), likely due to enhanced electrophilicity .

Key Observations :

  • Higher yields (≥80%) are achieved with nitrobenzylidene derivatives under reflux conditions, suggesting favorable kinetics for Schiff base formation .
  • Methoxybenzylidene derivatives require milder conditions but yield slightly lower products (73%), possibly due to steric hindrance .

Biological Activity

5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound belonging to the triazole class, characterized by its unique structural features that contribute to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a molecular formula of C16H13N5O3SC_{16}H_{13}N_5O_3S and a molecular weight of 369.4 g/mol. The structural components include:

  • Triazole Ring : A five-membered ring containing three nitrogen atoms.
  • Methoxyphenyl Group : Enhances lipophilicity and potential interaction with biological targets.
  • Nitrobenzylidene Moiety : Imparts additional reactivity and biological significance.

Biological Activities

Research indicates that 5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits several promising biological activities:

  • Antimicrobial Activity :
    • Studies have shown that derivatives of triazole compounds possess significant antimicrobial properties. For instance, related compounds demonstrated Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 125 μg/mL against various pathogens, including Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
    • The compound's structure allows it to interact effectively with microbial targets, potentially disrupting their growth mechanisms.
  • Antioxidant Activity :
    • Triazole derivatives have been evaluated for their antioxidant capabilities. The compound's thiol group may contribute to its ability to scavenge free radicals, thus providing protective effects against oxidative stress .
  • Anticancer Potential :
    • Preliminary studies suggest that triazole derivatives can exhibit cytotoxic effects against cancer cell lines. Mechanistic studies are ongoing to elucidate the pathways through which these compounds exert their effects .

Synthesis

The synthesis of 5-(2-Methoxyphenyl)-4-((3-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol typically involves several steps:

  • Formation of the triazole ring through cyclization reactions.
  • Introduction of the methoxyphenyl and nitrobenzylidene groups via nucleophilic substitution or condensation reactions.

The synthesis requires careful control of reaction conditions to ensure high yields and purity of the final product .

Case Study 1: Antimicrobial Screening

In a study focused on synthesizing S-substituted derivatives of triazole-3-thiols, the compound exhibited notable antimicrobial activity with MIC values indicating effectiveness against common bacterial strains . The variations in substituents did not significantly alter the antimicrobial properties, suggesting that the core structure is crucial for activity.

Case Study 2: Structure-Activity Relationship

A comprehensive analysis of various triazole derivatives highlighted a consistent structure-activity relationship (SAR), where modifications to the thiol group influenced biological activity. This relationship is critical for guiding future modifications aimed at enhancing potency and selectivity .

Summary Table of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialMIC: 31.25 - 125 μg/mL
AntioxidantSignificant free radical scavenging
AnticancerCytotoxic effects on cancer cell lines

Q & A

Q. Key Reaction Conditions :

  • Solvent: Ethanol (reflux, 6–12 hours).
  • Yield optimization: Adjusting aldehyde-to-amine molar ratios (1:1.2) and pH (4–5).

Basic: How is the structural integrity of this compound validated during synthesis?

Answer:
A combination of spectroscopic and analytical techniques is used:

  • 1H/13C NMR : Confirms substitution patterns (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic protons in the nitrobenzylidene group at δ 7.5–8.5 ppm) .
  • IR Spectroscopy : Identifies thiol (-SH) stretching (~2550 cm⁻¹) and C=N imine bonds (~1600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HR-MS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 382.08 for C16H13N5O3S) .

Advanced: How do structural modifications (e.g., nitro vs. methoxy substituents) influence biological activity?

Answer:
Structure-Activity Relationship (SAR) Insights :

Substituent (Benzylidene)Biological Activity (IC50/EC50)TargetEvidence Source
3-Nitro (target compound)Antimicrobial: MIC 8 µg/mL (vs. S. aureus)Enzyme inhibition (folate synthesis)
4-Chloro (analog)IC50 = 4.89 µM (alkaline phosphatase inhibition)Enzyme active site steric effects
2-Hydroxy (analog)Antiradical activity: 78% DPPH scavengingRadical stabilization via resonance


Key Factors :

  • Electron-withdrawing groups (e.g., -NO2) : Enhance antimicrobial activity by increasing electrophilicity and target binding .
  • Steric hindrance : Bulky substituents (e.g., tert-butyl) reduce bioavailability but improve selectivity .

Advanced: What mechanistic pathways explain its antimicrobial and antiradical activities?

Answer:

  • Antimicrobial Action :
    • Disruption of bacterial folate synthesis via competitive inhibition of dihydrofolate reductase (DHFR), analogous to sulfa drugs .
    • Membrane permeability alteration in fungi (e.g., Candida albicans), observed via propidium iodide uptake assays .
  • Antiradical Activity :
    • Thiol (-SH) and triazole nitrogen atoms donate hydrogen atoms to neutralize DPPH radicals (confirmed by ESR spectroscopy) .
    • Substituent-dependent resonance stabilization (e.g., 2-hydroxybenzylidene enhances radical scavenging) .

Advanced: How should researchers resolve contradictions in reported bioactivity data (e.g., varying IC50 values)?

Answer:
Contradictions arise due to:

  • Assay variability : Differences in cell lines (e.g., E. coli vs. S. aureus), incubation times, or solvent systems (DMSO vs. PBS) .
  • Structural analogs : Minor substituent changes (e.g., chloro vs. nitro) drastically alter activity. Validate using isogenic bacterial strains or standardized protocols (CLSI guidelines) .
  • Data normalization : Express activity relative to positive controls (e.g., fluconazole for antifungal assays) .

Advanced: What strategies are recommended for evaluating acute toxicity in preclinical studies?

Answer:

  • In silico QSAR models : Predict LD50 using software like TEST (Toxicity Estimation Software Tool) or ProTox-II, which correlate molecular descriptors (e.g., logP, topological surface area) with toxicity .
  • In vivo testing : Administer compound orally to rodents (OECD Guideline 423) to determine LD50. For this compound, predicted LD50 = 1190 mg/kg (Class IV toxicity: low risk) .
  • Histopathological analysis : Assess liver/kidney damage post-administration via H&E staining .

Advanced: How can computational modeling optimize its drug-like properties?

Answer:

  • Molecular docking : Identify binding poses with targets (e.g., DHFR PDB: 1RAZ) using AutoDock Vina. Nitro groups form hydrogen bonds with Arg98 and His114 residues .
  • ADMET Prediction :
    • Absorption : High Caco-2 permeability (logP = 2.8).
    • Metabolism : Susceptible to CYP3A4-mediated oxidation (Use SwissADME).
  • QSAR models : Correlate Hammett constants (σ) of substituents with bioactivity to guide synthetic prioritization .

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